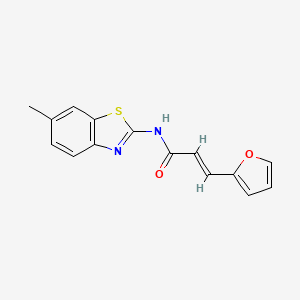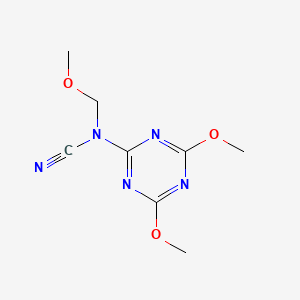
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, also known as FMBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods that ensure its purity and effectiveness.
科学的研究の応用
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been used as a fluorescent probe for the detection of heavy metals in water. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been used as a biosensor for the detection of pollutants in water and soil.
作用機序
The mechanism of action of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to heavy metals and emitting fluorescence, allowing for their detection. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide works by binding to pollutants and emitting fluorescence, allowing for their detection.
Biochemical and Physiological Effects
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. It has also been shown to inhibit the replication of viruses and bacteria, leading to their death. In material science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to bind to heavy metals and emit fluorescence, allowing for their detection. In environmental science, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been shown to bind to pollutants and emit fluorescence, allowing for their detection.
実験室実験の利点と制限
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a highly pure and effective compound that can be synthesized using specific methods. It has been extensively studied for its potential applications in various fields, making it a suitable candidate for scientific research. However, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide also has some limitations. It can be expensive to synthesize, making it difficult to use in large-scale experiments. It also has limited solubility in water, which can make it difficult to work with in some applications.
将来の方向性
There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. In medicinal chemistry, further research is needed to determine its potential use in the treatment of neurodegenerative disorders. In material science, further research is needed to improve its sensitivity and selectivity for the detection of heavy metals. In environmental science, further research is needed to develop 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide-based biosensors for the detection of pollutants in air and water.
Conclusion
In conclusion, 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is a highly pure and effective compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using specific methods that ensure its purity and effectiveness. 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. It has been shown to have various biochemical and physiological effects, depending on its application. 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide, which could lead to further advancements in its potential applications.
合成法
3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide is synthesized using a two-step process that involves the condensation of 2-aminothiophenol with 2-acetylfuran, followed by the reaction of the resulting intermediate with 3-bromoacrylamide. The product of this reaction is then purified using recrystallization to obtain pure 3-(2-furyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide. This synthesis method ensures the purity and effectiveness of the compound, making it suitable for scientific research applications.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-6-12-13(9-10)20-15(16-12)17-14(18)7-5-11-3-2-8-19-11/h2-9H,1H3,(H,16,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIRYGFHEJVSRG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)


![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)
